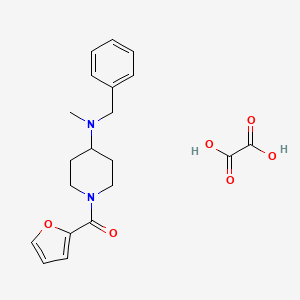![molecular formula C20H29N3O6 B3970753 1-[1-(2-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970753.png)
1-[1-(2-nitrobenzyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(2-nitrobenzyl)-4-piperidinyl]azepane oxalate, commonly known as NBMPR, is a potent inhibitor of nucleoside transporters. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
NBMPR inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides. The binding of NBMPR to the transporter protein is reversible, which allows researchers to control the duration and intensity of nucleoside depletion.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBMPR are primarily related to nucleoside depletion. Nucleoside depletion can cause a variety of cellular effects, including decreased DNA and RNA synthesis, altered metabolism, and altered cell signaling. These effects can be beneficial or detrimental depending on the context of the experiment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBMPR in lab experiments is its specificity for nucleoside transporters. This allows researchers to selectively inhibit nucleoside uptake without affecting other cellular processes. However, the use of NBMPR is limited by its toxicity and potential off-target effects. Careful experimental design and control are necessary to ensure that the effects of NBMPR are specific to nucleoside depletion.
Zukünftige Richtungen
There are several future directions for research on NBMPR. One area of interest is the development of more potent and selective inhibitors of nucleoside transporters. Another area of interest is the use of NBMPR in combination with other drugs to enhance their efficacy. Additionally, the use of NBMPR in animal models and clinical trials may provide insights into the role of nucleoside transporters in disease and therapy.
Conclusion
In conclusion, NBMPR is a synthetic compound that has been extensively studied for its scientific research application. Its specificity for nucleoside transporters makes it a valuable tool for studying the effects of nucleoside depletion on cellular function. However, the use of NBMPR is limited by its toxicity and potential off-target effects. Future research on NBMPR may provide insights into the role of nucleoside transporters in disease and therapy.
Wissenschaftliche Forschungsanwendungen
NBMPR has been extensively studied for its scientific research application. It is primarily used as a tool compound to study the function of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA and RNA synthesis. NBMPR inhibits the function of nucleoside transporters, which allows researchers to study the effects of nucleoside depletion on cellular function.
Eigenschaften
IUPAC Name |
1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c22-21(23)18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-1-2-6-12-20;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJOZIVAMECTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine](/img/structure/B3970687.png)
![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)
![3-(2-fluorophenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B3970716.png)
![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![4-[1-(4-chlorobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3970726.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B3970736.png)
![methyl 3-[(anilinocarbonyl)amino]-4-methylbenzoate](/img/structure/B3970742.png)
![N-[(2,5-dimethyl-3-thienyl)methyl]-L-phenylalaninamide](/img/structure/B3970750.png)

